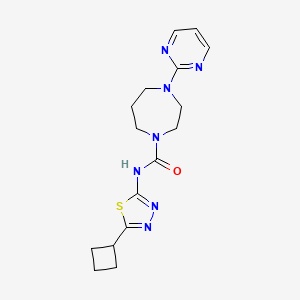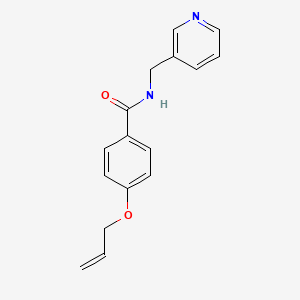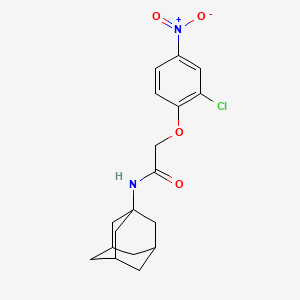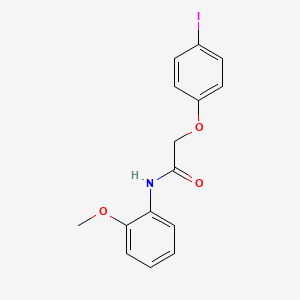![molecular formula C16H20ClNO B4408343 N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochloride](/img/structure/B4408343.png)
N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochloride
Vue d'ensemble
Description
N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochloride, also known as Furanocyclamol hydrochloride, is a chemical compound that belongs to the class of amine compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Applications De Recherche Scientifique
N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochlorideol hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential as a treatment for depression and anxiety disorders.
Mécanisme D'action
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochlorideol hydrochloride is not fully understood. However, it has been proposed that it acts by modulating the activity of neurotransmitters in the brain, particularly serotonin and dopamine. It has also been suggested that it may act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochlorideol hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. It has also been found to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochlorideol hydrochloride in lab experiments is its wide range of pharmacological activities. This makes it a useful tool for studying the mechanisms of action of various drugs and for developing new treatments for a range of disorders. However, one limitation of using N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochlorideol hydrochloride is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are a number of future directions for research on N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochlorideol hydrochloride. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is its potential as a treatment for inflammatory disorders, such as rheumatoid arthritis and asthma. Future studies may also focus on the development of new analogs of N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochlorideol hydrochloride with improved pharmacological properties.
Conclusion
N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochlorideol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of pharmacological activities and has been found to have potential as a treatment for a number of disorders. Further research is needed to fully understand its mechanisms of action and to develop new treatments based on this compound.
Propriétés
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-6-13(7-3-1)16-11-10-15(18-16)12-17-14-8-4-5-9-14;/h1-3,6-7,10-11,14,17H,4-5,8-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIKODVJTYGKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(O2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)

![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)
![2-[(4-bromophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408310.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408313.png)
![N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408319.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)



